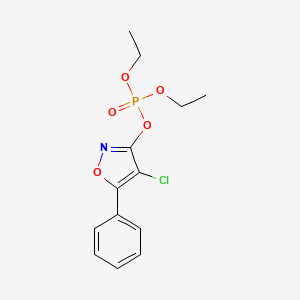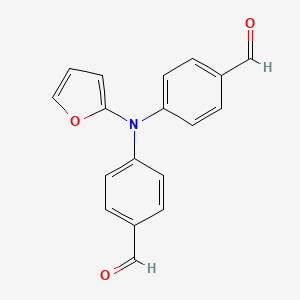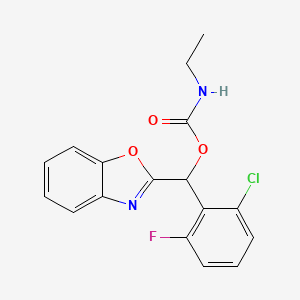![molecular formula C18H14N4O2 B12895810 N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine CAS No. 90181-74-1](/img/structure/B12895810.png)
N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a quinoline moiety and an oxadiazole ring, which are known for their significant biological and pharmacological activities. The unique structure of this compound makes it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting with the preparation of the quinoline and oxadiazole precursors One common synthetic route involves the reaction of quinoline-8-ol with a suitable alkylating agent to form the quinoline-8-yl ether This intermediate is then reacted with a hydrazide derivative to form the oxadiazole ring through cyclization
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, high-throughput screening, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety may lead to the formation of quinoline N-oxide, while reduction of the oxadiazole ring may yield the corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry. In biology, this compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promising results in preclinical studies as an inhibitor of specific enzymes and receptors involved in disease pathways. Additionally, this compound is used in the development of diagnostic agents and imaging probes.
Wirkmechanismus
The mechanism of action of N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting the replication and transcription processes. The oxadiazole ring, on the other hand, can form hydrogen bonds with various enzymes and receptors, inhibiting their activity.
This compound has been shown to inhibit the activity of certain kinases and proteases, which are key players in cancer and infectious diseases. By blocking these enzymes, this compound can prevent the proliferation of cancer cells and the replication of viruses.
Vergleich Mit ähnlichen Verbindungen
N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine is unique compared to other similar compounds due to its specific combination of the quinoline and oxadiazole moieties. Similar compounds include other quinoline derivatives, such as quinoline-8-ol and quinoline N-oxide, as well as other oxadiazole derivatives like 2-amino-1,3,4-oxadiazole and 5-phenyl-1,3,4-oxadiazole.
While these similar compounds share some structural features and biological activities, this compound stands out due to its enhanced potency and selectivity towards specific molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
| 90181-74-1 | |
Molekularformel |
C18H14N4O2 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
N-phenyl-5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C18H14N4O2/c1-2-8-14(9-3-1)20-18-22-21-16(24-18)12-23-15-10-4-6-13-7-5-11-19-17(13)15/h1-11H,12H2,(H,20,22) |
InChI-Schlüssel |
ZBGQQDQEDKWPKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NN=C(O2)COC3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[3,2-g][1,2]benzoxazole](/img/no-structure.png)


![2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12895749.png)
![2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12895757.png)
![Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12895761.png)




